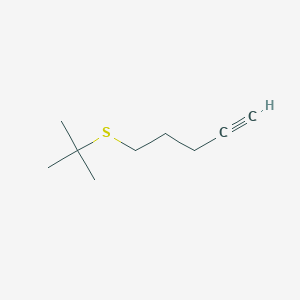
5-(tert-Butylsulfanyl)pent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butylsulfanyl)pent-1-yne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. The compound features a tert-butylsulfanyl group attached to the fifth carbon of a pent-1-yne chain. This unique structure imparts specific chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylsulfanyl)pent-1-yne can be achieved through several methods. One common approach involves the alkylation of acetylide anions. The reaction typically starts with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. The resulting acetylide anion is then reacted with a tert-butylsulfanyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butylsulfanyl)pent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
5-(tert-Butylsulfanyl)pent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butylsulfanyl)pent-1-yne involves its interaction with various molecular targets and pathways. The presence of the alkyne group allows the compound to participate in cycloaddition reactions, forming cyclic intermediates. Additionally, the tert-butylsulfanyl group can undergo oxidation or substitution, leading to the formation of reactive species that interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the tert-butylsulfanyl group.
5-(Methylsulfanyl)pent-1-yne: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.
5-(tert-Butylsulfanyl)hex-1-yne: An extended carbon chain with similar functional groups.
Uniqueness
5-(tert-Butylsulfanyl)pent-1-yne is unique due to the presence of the tert-butylsulfanyl group, which imparts steric hindrance and specific electronic properties. This makes the compound more resistant to certain reactions and provides unique reactivity compared to its analogs .
Propiedades
Número CAS |
79496-58-5 |
|---|---|
Fórmula molecular |
C9H16S |
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
5-tert-butylsulfanylpent-1-yne |
InChI |
InChI=1S/C9H16S/c1-5-6-7-8-10-9(2,3)4/h1H,6-8H2,2-4H3 |
Clave InChI |
SGUIFXGXOLWHSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


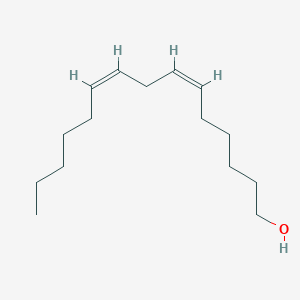
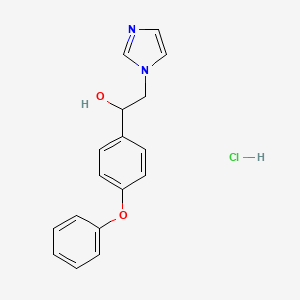
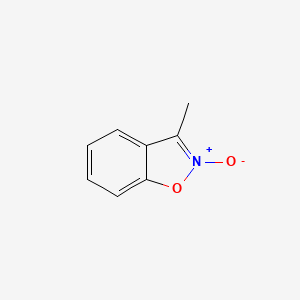
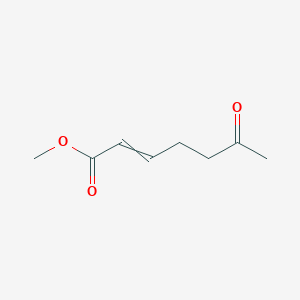
methanone](/img/structure/B14437166.png)
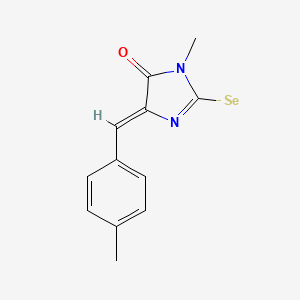

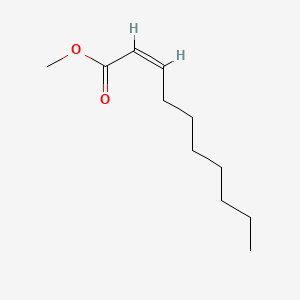

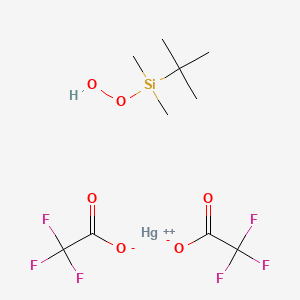
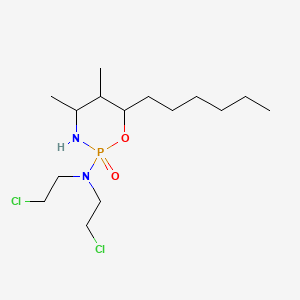
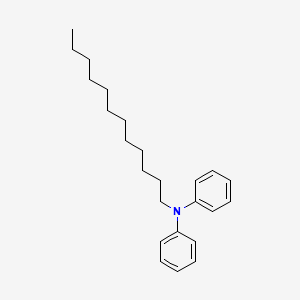
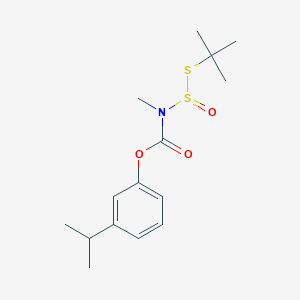
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
